![molecular formula C21H44O3 B14410394 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol CAS No. 80783-11-5](/img/structure/B14410394.png)
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is a complex organic compound with a unique structure that includes multiple branched alkyl groups and a diol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of the branched alkyl groups. These groups are then attached to a propane-1,2-diol backbone through etherification reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol functional group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of lipid metabolism and membrane structure.
Industry: The compound can be used as a surfactant or emulsifier in various industrial processes.
Wirkmechanismus
The mechanism by which 3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol exerts its effects involves its interaction with lipid membranes and proteins. The branched alkyl groups allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}ethanol
- **3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}butane-1,2-diol
Uniqueness
3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol is unique due to its specific combination of branched alkyl groups and diol functional group, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with high stability and specific reactivity.
Eigenschaften
CAS-Nummer |
80783-11-5 |
|---|---|
Molekularformel |
C21H44O3 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
3-[2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H44O3/c1-16(11-20(3,4)5)9-10-18(14-24-15-19(23)13-22)17(2)12-21(6,7)8/h16-19,22-23H,9-15H2,1-8H3 |
InChI-Schlüssel |
OPDUKGOKEFVHLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(COCC(CO)O)C(C)CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


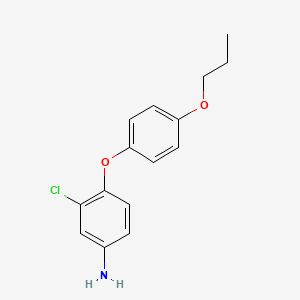
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
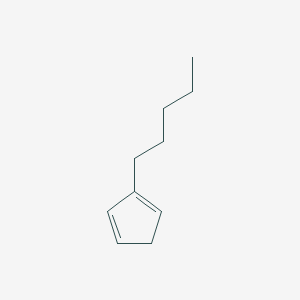
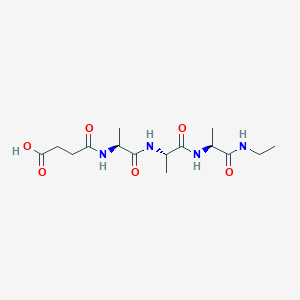
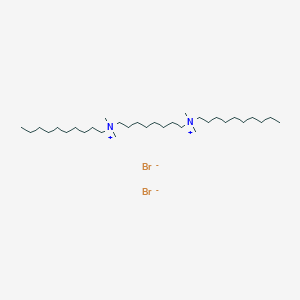
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

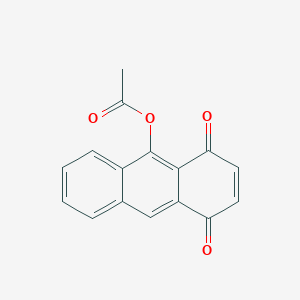
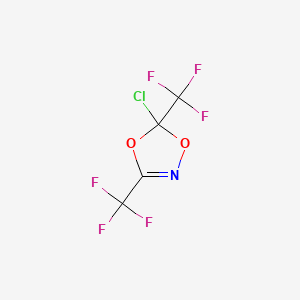
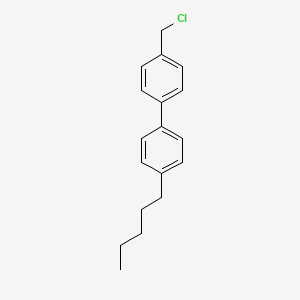
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
